

Technical Support Center: Off-Target Effects of Streptomycin on Eukaryotic Cells

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Compound of Interest

Compound Name: Streptomycin

Cat. No.: B15623579

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the unintended effects of **streptomycin** on eukaryotic cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is **streptomycin** toxic to eukaryotic cells?

A1: While **streptomycin** is primarily known for its antibacterial activity through inhibition of prokaryotic ribosomes, it can exert off-target toxic effects on eukaryotic cells, particularly at higher concentrations or with prolonged exposure.^{[1][2]} The primary intracellular target in eukaryotic cells is the mitochondrial ribosome (mitoribosome), which shares structural similarities with bacterial ribosomes.^{[3][4]} This can lead to impaired mitochondrial protein synthesis and subsequent mitochondrial dysfunction.^{[3][4]} In humans, the therapeutic use of **streptomycin** is limited by its potential for ototoxicity (hearing loss) and nephrotoxicity (kidney damage), which are linked to its effects on mitochondria.^{[2][5][6]}

Q2: How does **streptomycin** affect eukaryotic mitochondria?

A2: **Streptomycin** can bind to the small subunit of the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins.^{[3][7]} This can result in a cascade of detrimental effects, including:

- Mitochondrial Dysfunction: Disruption of the electron transport chain and oxidative phosphorylation.[8][9]
- Increased Reactive Oxygen Species (ROS) Production: Mitochondrial stress can lead to the generation of damaging free radicals.[8][9][10]
- Altered Mitochondrial Morphology: Studies have shown that **streptomycin** can cause fragmentation of the mitochondrial network.[4][11][12]
- Induction of Apoptosis: Mitochondrial damage is a key trigger for programmed cell death.[13][14]

Q3: Can **streptomycin** affect protein synthesis in the cytoplasm of eukaryotic cells?

A3: The primary target of **streptomycin** is the mitoribosome, not the cytoplasmic 80S ribosome.[1][2] However, some studies suggest that aminoglycosides, the class of antibiotics **streptomycin** belongs to, can have complex interactions with the eukaryotic 80S ribosome, potentially impacting various aspects of protein synthesis.[15] Furthermore, **streptomycin**-induced mitochondrial dysfunction can indirectly affect overall cellular protein synthesis by causing cellular stress and reducing energy availability.[4][11][12]

Q4: I am observing reduced cell proliferation and differentiation in my cultures treated with a standard penicillin-**streptomycin** solution. Could **streptomycin** be the cause?

A4: Yes, it is possible. While some studies show no effect on the proliferation of certain cell types like C2C12 myoblasts,[11][12][16] others have reported that penicillin-**streptomycin** can inhibit the differentiation of various cell lines, including muscle cells, embryonic stem cells, and adipocytes.[4][11][12][17] For instance, in C2C12 myotubes, **streptomycin** exposure led to a significant reduction in differentiation and fusion indices.[11][12]

Q5: Are there alternatives to **streptomycin** for preventing bacterial contamination in eukaryotic cell culture?

A5: Yes, several alternatives can be considered, especially if off-target effects of **streptomycin** are a concern for your experiments. These include:

- Other broad-spectrum antibiotics: Combinations like carbenicillin and ampicillin can be used as a control or alternative.[\[11\]](#)[\[12\]](#)
- Antibiotic-free culture: This is the ideal approach to eliminate any potential off-target effects of antibiotics but requires strict aseptic techniques.
- Gentamicin: Another aminoglycoside, but its off-target effects should also be considered.[\[18\]](#)

Troubleshooting Guide

| Observed Problem | Potential Cause Related to Streptomycin | Recommended Action |
|--|---|---|
| Unexpected changes in gene expression, especially related to metabolism and stress response. | Streptomycin can alter the expression of genes involved in drug metabolism and cellular stress. [11] [12] [18] | 1. Perform a pilot experiment to compare gene expression profiles in cells cultured with and without streptomycin. 2. If streptomycin is found to interfere, consider using an alternative antibiotic or antibiotic-free media. |
| Decreased cell viability, increased apoptosis, or signs of cellular stress. | Streptomycin can induce mitochondrial dysfunction, leading to ROS production and apoptosis. [8] [9] [13] | 1. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or ROS production (e.g., DCFDA assay). 2. Consider reducing the concentration of streptomycin or the duration of exposure. |
| Altered cellular morphology, particularly changes in mitochondrial networks. | Streptomycin has been shown to cause mitochondrial fragmentation. [4] [11] [12] | 1. Visualize mitochondria using fluorescent dyes like MitoTracker. 2. Quantify mitochondrial morphology to assess the extent of fragmentation. |
| Inconsistent results in experiments related to protein synthesis or cell differentiation. | Streptomycin can inhibit protein synthesis and impair cellular differentiation in a cell-type-dependent manner. [4] [11] [12] | 1. Perform control experiments to specifically assess the impact of streptomycin on your cell type and experimental endpoints. 2. If significant interference is observed, switching to an alternative antibiotic is recommended. |

Quantitative Data Summary

The following tables summarize quantitative data from a study on the effects of **streptomycin** on C2C12 muscle cells.

Table 1: Effect of **Streptomycin** on C2C12 Myotube Differentiation[\[11\]](#)[\[12\]](#)

| Parameter | Control (Carbenicillin+Ampicillin) | Streptomycin (Penicillin+Streptomycin) | Percentage Change |
|-----------------------|---------------------------------------|---|-------------------|
| Differentiation Index | ~35% | ~26% | ~25% decrease |
| Fusion Index | ~25% | ~10% | ~60% decrease |
| Myotube Diameter | ~28 μ m | ~15 μ m | ~46% decrease |

Table 2: Effect of **Streptomycin** on Protein Synthesis and Stress Markers in C2C12 Myotubes[\[11\]](#)[\[12\]](#)

| Parameter | Control (Carbenicillin+Ampicillin) | Streptomycin (Penicillin+Streptomycin) | Percentage Change |
|--|---------------------------------------|---|-------------------|
| Puromycin Incorporation (Protein Synthesis Rate) | Relative value: ~1.0 | Relative value: ~0.75 | ~25% decrease |
| Hri (Stress Response Gene) mRNA Expression | Relative value: ~1.0 | Relative value: ~1.5 | ~50% increase |
| Perk (Stress Response Gene) mRNA Expression | Relative value: ~1.0 | Relative value: ~1.6 | ~58% increase |
| Atf4 (Stress Response Gene) mRNA Expression | Relative value: ~1.0 | Relative value: ~1.6 | ~58% increase |

Table 3: Effect of **Streptomycin** on Mitochondrial Morphology in C2C12 Myotubes[11][12]

| Parameter | Control (Carbenicillin+Ampicillin) | Streptomycin (Penicillin+Streptomycin) | Percentage Change |
|-------------------------|---------------------------------------|---|-------------------|
| Mitochondrial Footprint | Relative value: ~14 | Relative value: ~5 | ~64% decrease |
| Mean Branch Length | Relative value: ~4.5 | Relative value: ~3 | ~34% decrease |

Experimental Protocols

1. Assessment of Cell Proliferation using EdU Assay[4]

- Objective: To determine the effect of **streptomycin** on the proliferation rate of eukaryotic cells.
- Methodology:
 - Seed cells in a multi-well plate and culture with media containing either the control antibiotic cocktail (e.g., carbenicillin and ampicillin) or the experimental cocktail (e.g., penicillin and **streptomycin**).
 - After the desired incubation period (e.g., 24 or 48 hours), add 10 μ M 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 2 hours.
 - Fix the cells with 3.7% formaldehyde.
 - Permeabilize the cells with 0.5% Triton X-100.
 - Perform the Click-iT reaction to fluorescently label the incorporated EdU.
 - Stain the nuclei with a counterstain like DAPI.
 - Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

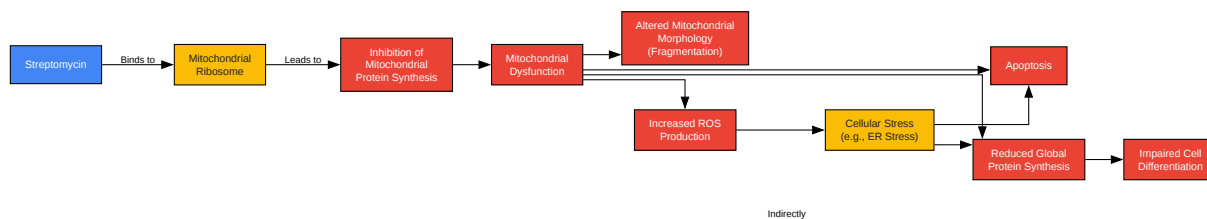
2. Analysis of Protein Synthesis using Puromycin Incorporation (SUnSET Assay)[4]

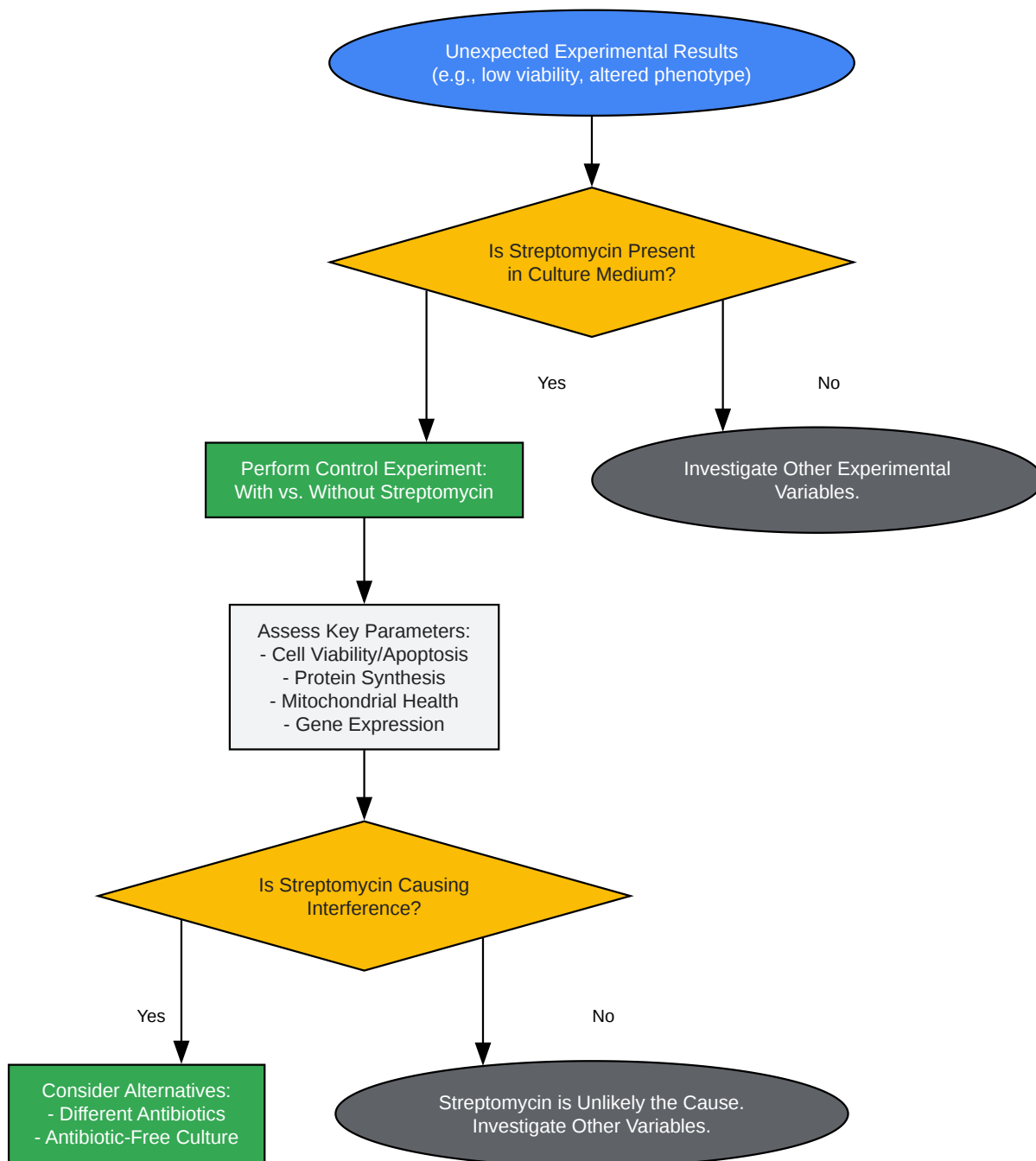
- Objective: To measure the rate of global protein synthesis.
- Methodology:
 - Culture cells to the desired state (e.g., differentiated myotubes) in the presence of control or **streptomycin**-containing media.
 - Add 1 μ M puromycin to the culture medium and incubate for 30 minutes.
 - Lyse the cells and collect the protein lysate.
 - Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated peptides.
 - Quantify the band intensities and normalize to a loading control (e.g., pan-actin) to determine the relative rate of protein synthesis.

3. Visualization of Mitochondrial Morphology[4]

- Objective: To assess changes in the mitochondrial network.
- Methodology:
 - Culture cells on glass-bottom dishes in control or **streptomycin**-containing media.
 - Stain the mitochondria with a fluorescent probe such as MitoTracker Green FM for 15-30 minutes.
 - Wash the cells with fresh medium.
 - Visualize the mitochondrial network using confocal microscopy.
 - Analyze the images using software like ImageJ with plugins such as the Mitochondrial Network Analysis (MiNA) tool to quantify parameters like mitochondrial footprint and branch length.

Visualizations





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- To cite this document: BenchChem. [Technical Support Center: Off-Target Effects of Streptomycin on Eukaryotic Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623579#off-target-effects-of-streptomycin-on-eukaryotic-cells]

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